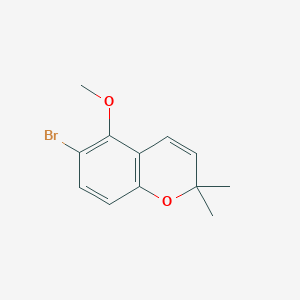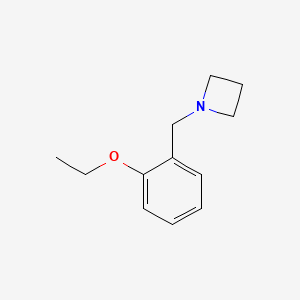
1-(2-Ethoxybenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxybenzyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring Azetidines are notable for their significant ring strain, which imparts unique reactivity and stability properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxybenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has some limitations due to the inherent challenges associated with this approach.
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions under mild conditions. For example, a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can yield functionalized azetidines in good to excellent yields .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Functionalized azetidines with new substituents.
Aplicaciones Científicas De Investigación
1-(2-Ethoxybenzyl)azetidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxybenzyl)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive. The compound can interact with various molecular targets and pathways, leading to its effects in biological systems. The ring strain facilitates bond cleavage and functionalization, making it a valuable scaffold in medicinal chemistry .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
β-Lactams: Four-membered rings similar to azetidines but with a carbonyl group, widely used in antibiotics.
Uniqueness: 1-(2-Ethoxybenzyl)azetidine stands out due to its balance of ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-[(2-ethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-7-4-3-6-11(12)10-13-8-5-9-13/h3-4,6-7H,2,5,8-10H2,1H3 |
Clave InChI |
WOKCPEYLMZXBME-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1CN2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)

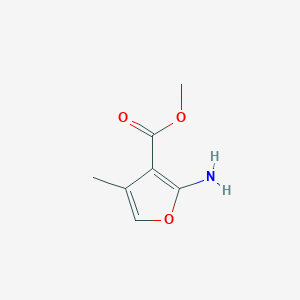

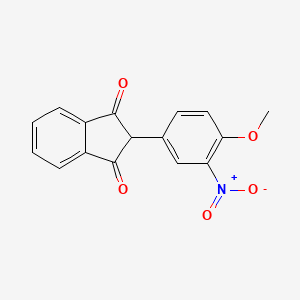
![5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B13671852.png)
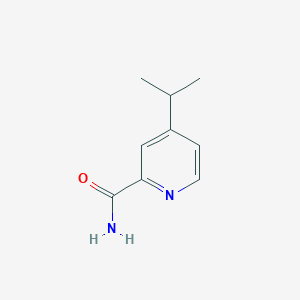
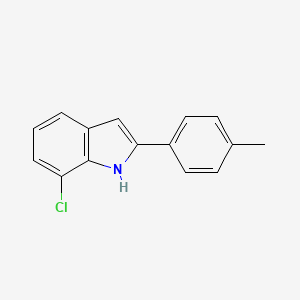


![8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)
![Benzo[g]quinazolin-4-amine](/img/structure/B13671898.png)
